benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate
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Overview
Description
Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a chemical compound with the molecular formula C10H7Br2N3O2 and a molecular weight of 360.99 g/mol . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
The primary targets of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate are currently unknown
Mode of Action
It has been suggested that the compound may interact with its targets through nucleophilic substitution . This interaction could lead to changes in the targets’ function, but the specific changes are yet to be determined.
Preparation Methods
The synthesis of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with benzyl chloroformate under suitable conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:
3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of this compound.
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: A related compound with similar chemical properties but different applications.
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Another derivative of 1,2,4-triazole with distinct biological activities
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
benzyl 3,5-dibromo-1,2,4-triazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O2/c11-8-13-9(12)15(14-8)10(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFACILWKHIARIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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